Product packaging for S-Ethyl 2-oxoazepane-1-carbothioate(Cat. No.:CAS No. 24928-89-0)

S-Ethyl 2-oxoazepane-1-carbothioate

Cat. No.: B11901974
CAS No.: 24928-89-0
M. Wt: 201.29 g/mol
InChI Key: UUJZYIUAPPVYMH-UHFFFAOYSA-N
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Description

S-Ethyl 2-oxoazepane-1-carbothioate (CAS 24928-89-0) is a chemical compound with the molecular formula C9H15NO2S and a molecular weight of 201.29 g/mol . This substance is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Scientific literature cites this compound, also referred to as molinate sulfoxide, in toxicological research, particularly in studies investigating Organophosphate-Induced Delayed Polyneuropathy (OPIDP) . Research indicates that its active metabolites act as esterase inhibitors. Studies performed in vitro have shown that these metabolites can inhibit key enzymes such as neuropathy target esterase (NTE) and another esterase known as M200 . The pattern of these inhibition activities has been correlated with protective effects against neuropathy when administered prior to a neuropathic organophosphate, and potential promotional effects on neuropathy severity when administered afterward . Researchers may find value in this compound for neurotoxicology studies exploring the mechanisms and modulators of organophosphate toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2S B11901974 S-Ethyl 2-oxoazepane-1-carbothioate CAS No. 24928-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24928-89-0

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

S-ethyl 2-oxoazepane-1-carbothioate

InChI

InChI=1S/C9H15NO2S/c1-2-13-9(12)10-7-5-3-4-6-8(10)11/h2-7H2,1H3

InChI Key

UUJZYIUAPPVYMH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1CCCCCC1=O

Origin of Product

United States

Synthetic Methodologies for S Ethyl 2 Oxoazepane 1 Carbothioate and Its Analogs

Direct Synthesis Approaches for S-Ethyl 2-oxoazepane-1-carbothioate

The direct synthesis of this compound can be conceptually approached through the reaction of a caprolactam derivative with an ethylthio-group donor. A key challenge in this approach is the activation of the relatively stable lactam amide bond towards nucleophilic attack by a thiol.

The direct reaction between 2-oxoazepan-1-one (caprolactam) and ethanethiol (B150549) to form this compound is not a spontaneous process and requires activation. The mechanism involves the nucleophilic attack of the sulfur atom of ethanethiol on the carbonyl carbon of the lactam. However, the nitrogen atom's lone pair in the lactam delocalizes into the carbonyl group, reducing its electrophilicity. Therefore, activation of the lactam is essential.

One plausible strategy involves the N-acylation of caprolactam to form an N-acyl-2-oxoazepane intermediate. This intermediate would be significantly more reactive towards nucleophiles. The subsequent reaction with ethanethiol or its corresponding thiolate would lead to the desired this compound.

Catalysis for this transformation can be approached in several ways:

Acid Catalysis: Protic or Lewis acids can activate the carbonyl group of the lactam, making it more susceptible to nucleophilic attack. However, strong acids might also lead to undesired side reactions, such as the hydrolysis of the lactam ring.

Base Catalysis: A base can be used to deprotonate ethanethiol, forming the more nucleophilic ethanethiolate anion. This would enhance the rate of the nucleophilic attack on the activated lactam.

Coupling Reagents: Reagents commonly used in amide bond formation, such as carbodiimides (e.g., DCC) or phosphonium (B103445) salts, could potentially be adapted for the formation of the thioester linkage. These reagents would activate the lactam carbonyl for attack by the thiol.

A related approach is the Riemschneider thiocarbamate synthesis, which involves the reaction of thiocyanates with alcohols or alkenes under acidic conditions to form thiocarbamates. wikipedia.org While not a direct reaction with a lactam, it highlights a pathway for forming the thiocarbamate functional group.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalysts.

ParameterConditionRationale
Solvent Aprotic, non-polar solvents like toluene (B28343) or dichloromethaneTo avoid side reactions with protic solvents and to facilitate the dissolution of reactants.
Temperature 25-80 °CTo provide sufficient energy for the reaction to proceed without causing decomposition of the product or starting materials.
Reaction Time 2-24 hoursTo allow the reaction to reach completion, monitored by techniques like TLC or GC-MS.
Catalyst Lewis acids (e.g., ZnCl₂, AlCl₃) or a base (e.g., triethylamine)To activate the lactam or deprotonate the thiol, respectively, thereby increasing the reaction rate.

This table presents hypothetical optimization parameters based on general principles of organic synthesis for analogous reactions.

Further purification would likely involve column chromatography to separate the desired product from unreacted starting materials and any byproducts.

Advanced Synthetic Strategies for this compound

Advanced synthetic strategies offer pathways to chiral analogs, environmentally benign processes, and more efficient production methods.

The synthesis of chiral analogs of this compound, where the azepane ring contains stereocenters, requires stereoselective methods. One approach is to start with a chiral lactam. For instance, a stereoselective synthesis could be developed for a substituted caprolactam, which is then converted to the corresponding thioester.

Alternatively, a prochiral lactam could be subjected to an enantioselective transformation. This might involve the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the lactam, leading to the formation of a single enantiomer of the product. The stereoselective synthesis of new trans-β-lactams has been achieved through the in-situ generation of a heteroarylketene, a strategy that could potentially be adapted for larger ring systems. thieme-connect.de

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.comnih.govimedpub.com In the context of this compound synthesis, this can be achieved through several means:

Atom Economy: Designing the synthesis so that a maximal proportion of the starting materials is incorporated into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to minimize waste generation. Biocatalysis, using enzymes, offers a highly selective and environmentally friendly option.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. imedpub.com

A notable example of a green approach to thioester synthesis is the visible-light-mediated synthesis of thioesters using thiocarboxylic acid as a dual reagent, which avoids the need for a photocatalyst. nih.gov

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com For the synthesis of this compound, a continuous flow setup could involve pumping a solution of the activated lactam and ethanethiol through a heated reactor coil. The short residence time in the reactor can lead to higher selectivity and yield, while the small reaction volume at any given time enhances safety. The synthesis of thioureas in a continuous flow system has been demonstrated, highlighting the feasibility of this technology for related sulfur-containing compounds. mdpi.com

ParameterContinuous FlowBatch Processing
Safety Enhanced due to small reaction volumesHigher risk with large volumes of reagents
Heat & Mass Transfer Excellent, leading to better controlOften limited, can lead to hotspots and side reactions
Scalability Readily scalable by running the system for longerRequires larger reactors and can be challenging
Reproducibility High due to precise control of parametersCan be variable between batches

This table provides a comparative overview of continuous flow and batch processing for chemical synthesis.

Synthesis of Functionalized Azepane-1-carbothioate Core Structures

The construction of a library of this compound analogs hinges on the development of robust and versatile synthetic strategies. These strategies must allow for the introduction of a wide range of functional groups at various positions of the azepane ring and accommodate different thioester substituents.

Diversification through Azepane Ring Functionalization

The functionalization of the azepane ring is a key strategy for creating structural diversity in this class of compounds. One notable approach involves the α-arylation of ketones in a sequential Michael addition/palladium-catalyzed reaction, which has been successfully applied to the synthesis of acylated caprolactams. rsc.org This method provides a powerful tool for introducing aryl groups at the α-position of the lactam, a core component of the target molecule.

A formal [6 + 1] annulation reaction has been developed that facilitates the rapid synthesis of diverse acylated caprolactams. rsc.org This process involves the double C-C bond formation at the same site from methyl ketones and demonstrates a broad substrate scope and good functional group tolerance. rsc.org The resulting functionalized caprolactams can then serve as precursors for the corresponding this compound analogs.

The following table summarizes the key aspects of this synthetic approach:

Reaction TypeKey ReagentsPosition of FunctionalizationApplicable SubstratesReference
Michael Addition/Palladium-Catalyzed α-ArylationMethyl ketones, Palladium catalystα-position of the caprolactam ringVarious methyl ketones rsc.org

This methodology offers a significant advantage in that it allows for the late-stage introduction of substituents onto the azepane ring, thereby enabling the synthesis of a diverse library of analogs from a common intermediate.

Installation of Varied Thioester Moieties

The installation of a variety of thioester groups is another critical aspect of synthesizing a diverse range of this compound analogs. This allows for the modulation of the compound's electronic and steric properties, which can be crucial for its intended application.

One of the foundational methods for creating the thiolactam precursor is the thionation of the corresponding lactam using Lawesson's reagent. A mechanochemical approach has been developed for this transformation, offering an efficient and solvent-less route to various thiolactams, including the seven-membered 1-aza-2-cycloheptanthione. researchgate.net

Once the thiolactam is formed, several methods can be employed to introduce the S-alkyl or S-aryl carbothioate functionality. A general and efficient one-pot approach for the synthesis of N-acylsulfenamides from commercially available (hetero)aryl iodides and boronic acids has been reported. nih.gov This method proceeds through a copper-catalyzed C-S bond formation to yield sulfilimine intermediates that subsequently eliminate styrene (B11656) to afford the desired N-acylsulfenamide products. nih.gov This strategy has demonstrated a broad scope and high functional group compatibility. nih.gov

Furthermore, palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides presents a viable route to S-aryl thioesters. rsc.org This methodology exhibits excellent functional group tolerance, accommodating moieties such as fluoride, chloride, bromide, ester, ketone, cyanide, and nitro groups. rsc.org

The interaction of N-alkyl-N-nitrosourethanes with thiols has also been investigated and can lead to the formation of S-ethoxycarbonyl derivatives, which are structurally related to the target compound. nih.gov

The table below outlines various methods for the installation of thioester moieties:

MethodKey Reagents/CatalystsType of ThioesterKey FeaturesReference
Thionation of LactamLawesson's ReagentThiolactam precursorMechanochemical, solvent-free researchgate.net
One-pot N-Acylsulfenamide Synthesis(Hetero)aryl iodides/boronic acids, Copper catalystN-AcylsulfenamidesBroad scope, high functional group tolerance nih.gov
Palladium-Catalyzed ThiocarbonylationAryl iodides/sulfonyl hydrazides, Palladium catalystS-Aryl thioestersExcellent functional group tolerance rsc.org
Reaction with N-alkyl-N-nitrosourethanesThiolsS-Ethoxycarbonyl derivativesForms related structures nih.gov

These synthetic strategies provide a versatile toolkit for the creation of a wide array of this compound analogs, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Elucidation of Reaction Mechanisms and Reactivity Profiles of S Ethyl 2 Oxoazepane 1 Carbothioate

Mechanistic Investigations of S-Ethyl 2-oxoazepane-1-carbothioate Formation

The synthesis of this compound involves the formation of a carbothioate linkage at the nitrogen atom of the 2-oxoazepane (ε-caprolactam) ring. This transformation is fundamentally a nucleophilic acyl substitution reaction.

Nucleophilic Acyl Substitution Mechanisms in Thioester Synthesis

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives and proceeds via a two-step addition-elimination mechanism. organic-chemistry.orgnih.gov In the context of this compound synthesis, the nitrogen atom of the 2-oxoazepane lactam acts as the nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of an appropriate acylating agent.

The general mechanism involves:

Nucleophilic Addition: The lone pair of electrons on the lactam nitrogen attacks the carbonyl carbon of the acylating agent. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. rsc.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The carbonyl π-bond reforms, which is energetically favorable, and in the process, a leaving group is expelled. organic-chemistry.org

Table 1: Relative Reactivity of Acylating Agents in Nucleophilic Acyl Substitution

Acylating AgentLeaving GroupRelative Reactivity
Acyl ChlorideCl⁻Very High
Acid AnhydrideRCOO⁻High
ThioesterRS⁻Moderate
EsterRO⁻Low
AmideR₂N⁻Very Low

This table illustrates the general reactivity hierarchy for nucleophilic acyl substitution reactions.

Role of Specific Catalysts in Reaction Pathways

While the reaction can proceed without a catalyst, its rate and efficiency can be significantly enhanced by the use of catalysts.

Base Catalysis: A common strategy involves the use of a non-nucleophilic base. The base deprotonates the N-H bond of the 2-oxoazepane ring, increasing the nucleophilicity of the resulting lactam anion. This enhanced nucleophile can then more readily attack the electrophilic carbonyl center of the acylating agent. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used for this purpose.

Table 2: Potential Catalyst Types for this compound Formation

Catalyst TypeExampleMechanism of Action
Base Catalyst Sodium Hydride (NaH)Deprotonates the lactam N-H, increasing its nucleophilicity.
Nucleophilic Catalyst 4-(Dimethylamino)pyridine (DMAP)Forms a highly reactive N-acylpyridinium intermediate.
Thiol Additives 4-mercaptophenylacetic acid (MPAA)Facilitates thiol-thioester exchange to form a more reactive acyl donor. researchgate.net

Reactivity of the Thioester Moiety in this compound

The thioester group is a key determinant of the reactivity of this compound. Thioesters are more reactive than their ester and amide counterparts, making them valuable intermediates in synthesis, but also more susceptible to degradation. rsc.org

Hydrolytic Stability and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which can occur at both the thioester and the amide (lactam) linkages. However, the thioester is significantly more labile.

Thioester Hydrolysis: This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, expelling the ethanethiolate (⁻SEt) leaving group to form a carbamate (B1207046) intermediate. This carbamate is unstable and rapidly decomposes to regenerate the 2-oxoazepane and release carbon dioxide.

Acid-catalyzed hydrolysis: The carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanethiol (B150549) leads to the same unstable carbamate intermediate.

Studies on the hydrolysis of related structures, such as poly(2-ethyl-2-oxazoline), show that the rate of hydrolysis is highly dependent on temperature and pH, with elevated temperatures and strong acidic conditions significantly accelerating the process. researchgate.net

Table 3: Predicted Hydrolytic Degradation Products

ConditionPrimary Site of AttackMajor Products
Mild Acid/Base Thioester Carbonyl2-Oxoazepane, Ethanethiol, Carbon Dioxide
Harsh Acid/Base, High Temp. Thioester & Amide Carbonyls6-Aminohexanoic acid, Ethanethiol, Carbon Dioxide

Transformations via Nucleophilic Attack on the Carbonyl

The electrophilic nature of the thioester's carbonyl carbon makes it a prime target for a variety of nucleophiles, leading to diverse chemical transformations. This reactivity is a cornerstone of acyl transfer reactions in biochemistry, where thioesters like acetyl-CoA are pivotal. organic-chemistry.org

Aminolysis: Reaction with primary or secondary amines results in the cleavage of the thioester bond and the formation of a new urea (B33335) derivative, with the release of ethanethiol.

Thiolysis: Reaction with another thiol (R'-SH) can lead to a thiol-thioester exchange, forming a new thioester (2-oxoazepane-C(O)SR') and releasing ethanethiol. This is an equilibrium process often driven by the concentration or nucleophilicity of the incoming thiol.

Reduction: Strong reducing agents, particularly hydride donors like sodium borohydride, can reduce the thioester. This can potentially lead to the formation of N-methyl-azepan-2-one.

Table 4: Examples of Nucleophilic Transformations

NucleophileReagent ExampleProduct Type
Amine PropylamineN-propyl-2-oxoazepane-1-carboxamide
Thiol ThiophenolS-Phenyl 2-oxoazepane-1-carbothioate
Hydride Ion Sodium BorohydrideN-methyl-azepan-2-one
Organometallic Grignard Reagent (RMgBr)Tertiary alcohol (after workup)

Radical Reactions and Their Mechanisms

While ionic, two-electron pathways dominate thioester chemistry, radical (one-electron) mechanisms offer alternative routes for both synthesis and reaction.

Thioesters can be synthesized via radical-mediated reactions, such as the acyl thiol-ene reaction. rsc.org This process typically involves the generation of a thioacid radical which then adds across an alkene. rsc.org Although this describes a synthetic route to thioesters, it highlights that the constituent parts of this compound can be involved in radical processes.

The thioester bond itself can participate in radical reactions under specific conditions:

Homolytic Cleavage: Under photolytic or high-temperature conditions, the C-S bond of the thioester could potentially undergo homolytic cleavage to generate an acyl radical and an ethylthiyl radical.

Radical Cross-Coupling: An acyl radical, generated from the thioester, could participate in cross-coupling reactions. rsc.org For instance, the extrusion of the acyl radical from a thioester has been exploited in radical cascade reactions. nih.gov

Photocatalysis: Modern synthetic methods utilize visible-light photocatalysis to generate acyl radicals from carboxylic acids, which can then be trapped by disulfides to form thioesters, indicating a pathway where radical intermediates are key. organic-chemistry.org

While specific radical reactions for this compound are not extensively documented, the general reactivity of the thioester functional group suggests that such pathways are chemically plausible.

Table 5: Potential Radical Reactions Involving the Thioester Moiety

Reaction TypeInitiatorPotential IntermediatesPotential Outcome
Acyl Thiol-Ene UV light, InitiatorThioacid radical, Carbon-centered radicalFormation of a thioester. rsc.org
Homolytic Cleavage Heat, UV lightAcyl radical, Thiyl radicalFragmentation, radical polymerization.
Radical Cascade Radical InitiatorAcyl radicalExtrusion of the acyl group and subsequent reaction. nih.gov

Reactivity of the Azepane Ring in this compound

The reactivity of the azepane ring in this compound is fundamentally dictated by the interplay between the strained seven-membered lactam structure and the electronic influence of the N-carbothioate substituent. This N-acyl group significantly modulates the chemical behavior of the lactam's amide bond, differentiating its reactivity from that of unsubstituted caprolactam.

Electrophilic Transformations on the Lactam System

Electrophilic attack on the lactam system of this compound is a nuanced process, primarily governed by the electronic characteristics of the amide and carbothioate functionalities. The lactam moiety presents two principal sites for electrophilic interaction: the carbonyl oxygen and the amide nitrogen.

The nitrogen atom's lone pair of electrons is substantially delocalized through resonance with the adjacent lactam carbonyl group. This delocalization is further intensified by the electron-withdrawing nature of the S-ethyl carbothioate group attached to the nitrogen. This effect significantly diminishes the nucleophilicity of the nitrogen atom, rendering direct electrophilic attack at this position unfavorable. This principle is analogous to the reduced reactivity of N-arylamides in electrophilic aromatic substitution compared to the highly activated parent anilines, where acylation of the amine serves as a protecting strategy to moderate its reactivity. openstax.orglibretexts.org

Consequently, electrophilic transformations are more likely to occur at the carbonyl oxygen. The oxygen atom possesses lone pairs of electrons that are more accessible to electrophiles. Protonation or the coordination of a Lewis acid to the carbonyl oxygen activates the lactam. This activation enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by weak nucleophiles. This oxygen-centered electrophilic interaction is a critical initial step in processes like acid-catalyzed hydrolysis. researchgate.net

Table 1: Predicted Reactivity of this compound with Electrophiles

Electrophile TypePredicted Site of InteractionConsequence
Protic Acids (e.g., H₃O⁺)Carbonyl OxygenActivation of the carbonyl carbon towards nucleophilic attack, facilitating ring-opening. researchgate.net
Lewis Acids (e.g., AlCl₃)Carbonyl OxygenFormation of a complex that enhances the electrophilicity of the carbonyl carbon. openstax.org
Alkylating AgentsUnlikely under standard conditionsThe nitrogen atom is deactivated, making N-alkylation difficult without very strong bases to first deprotonate the molecule.

Ring-Opening and Ring-Closing Reactions of the Azepane Moiety

The presence of the S-ethyl carbothioate group makes the azepane ring in this compound particularly prone to ring-opening reactions. This N-acyl functionality acts as an activating group, rendering the endocyclic carbonyl carbon a potent electrophilic center.

Ring-Opening Reactions

Hydrolysis: While lactams are generally more stable to hydrolysis than their acyclic amide counterparts, the N-carbothioate group in this compound facilitates this reaction. acs.org Under acidic or basic conditions, a nucleophilic attack by water or a hydroxide ion on the activated carbonyl carbon initiates the cleavage of the amide bond. researchgate.net This process results in the formation of S-ethyl (6-aminohexane)carbothioate. The reaction is significantly more facile than the hydrolysis of unsubstituted ε-caprolactam. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, while the base-catalyzed mechanism proceeds through direct nucleophilic attack on the carbonyl carbon. researchgate.net Enzymatic hydrolysis, utilizing specific enzymes like lactamases, also represents a potential pathway for ring-opening under mild conditions. acs.orgresearchgate.net

Anionic Ring-Opening Polymerization (AROP): N-acyl lactams are crucial components in the AROP of lactams like ε-caprolactam, where they function as initiators. rsc.org this compound can serve this role effectively. The reaction is typically initiated by a strong base that deprotonates an ε-caprolactam monomer to form a lactamate anion. This highly nucleophilic anion then attacks the endocyclic carbonyl carbon of the N-carbothioate-activated lactam. The attack opens the ring and propagates the polymerization process by generating a new active site at the end of the growing polymer chain. rsc.org

Other Nucleophilic Additions: The activated lactam ring can be opened by a variety of other nucleophiles, such as amines (aminolysis) or alcohols (alcoholysis), to yield the corresponding derivatives of 6-aminocaproic acid. The thioester moiety itself is a reactive functional group, and S-to-N acyl transfers are well-documented in chemical biology, highlighting the inherent reactivity of such systems. nih.gov

Ring-Closing Reactions

The synthesis of N-acyl lactams can be achieved through the cyclization of the corresponding linear N-acyl-ω-amino acids. google.com In the context of this compound, the corresponding precursor would be an activated form of S-ethyl (6-aminohexane)carbothioate. Such intramolecular cyclization reactions typically require high temperatures and may proceed via thermal or chemically catalyzed pathways to eliminate a molecule of water and form the seven-membered ring. google.com

Table 2: Potential Ring-Opening Reactions of this compound

Reagent/ConditionReaction TypeProduct
H₂O / H⁺ or OH⁻HydrolysisS-ethyl (6-aminohexane)carbothioate
ε-Caprolactam / Strong BaseAnionic PolymerizationPolyamide (Nylon-6)
Amines (R-NH₂)AminolysisN-substituted 6-(S-ethyl carbothioamido)hexanamide
Alcohols (R-OH)AlcoholysisAlkyl 6-(S-ethyl carbothioamido)hexanoate

Conformation-Driven Reactivity

The seven-membered azepane ring is inherently flexible and non-planar, capable of adopting multiple conformations, typically described as chair and boat forms. The specific conformation adopted by this compound can significantly influence its reactivity by altering the steric accessibility of the reactive sites and modifying the orbital overlap between the N-carbothioate group and the lactam ring.

The rotation around the N–C(O) single bond is restricted due to its partial double-bond character from amide resonance. This restricted rotation, combined with the bulk of the S-ethyl carbothioate group, can lead to the existence of stable conformers or even atropisomers, which are stereoisomers resulting from hindered rotation. nih.gov Studies on analogous, though more rigid, N-acyl dibenzoazepinones have shown that axial chirality arising from concerted rotation around Ar–Ar and Ar–N(C=O) axes leads to stable, separable enantiomers at room temperature. nih.gov While the azepane ring is more flexible, the principle that conformational restriction can dictate stereochemical outcomes and reactivity remains relevant.

Structural Modification and Derivatization Strategies for S Ethyl 2 Oxoazepane 1 Carbothioate

Modification of the S-Ethyl Group

The S-ethyl group of S-Ethyl 2-oxoazepane-1-carbothioate is a key functional handle that can be readily modified to introduce a wide range of alkyl, aryl, and heteroaryl substituents. These modifications can significantly influence the electronic properties and reactivity of the carbothioate moiety.

Synthesis of S-Alkyl, S-Aryl, and S-Heteroaryl 2-oxoazepane-1-carbothioate Derivatives

The synthesis of S-substituted 2-oxoazepane-1-carbothioate derivatives can be conceptually approached through the reaction of a 2-oxoazepane-1-carbonyl precursor with a variety of thiols. A common method involves the activation of the carboxylic acid derivative of the azepane ring, followed by reaction with the desired thiol.

One general route to S-alkyl, S-aryl, and S-heteroaryl 2-oxoazepane-1-carbothioates involves the initial formation of 2-oxoazepane-1-carbonyl chloride. This can be achieved by reacting 2-oxoazepane with phosgene (B1210022) or a phosgene equivalent. The resulting acyl chloride is a reactive intermediate that can readily undergo nucleophilic substitution with a range of thiols (R-SH) to yield the corresponding S-substituted carbothioates.

Alternatively, coupling reagents can be employed to facilitate the direct condensation of 2-oxoazepane-1-carboxylic acid (if available) with thiols. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can promote the formation of the thioester bond.

The table below illustrates the variety of derivatives that can be synthesized using these methods.

Derivative TypeR Group ExampleThiol Precursor
S-Alkyl-CH₂CH₃ (Ethyl)Ethanethiol (B150549)
-CH(CH₃)₂ (Isopropyl)Isopropanethiol
-C(CH₃)₃ (tert-Butyl)tert-Butylthiol
S-Aryl-C₆H₅ (Phenyl)Thiophenol
-C₆H₄-OCH₃ (4-Methoxyphenyl)4-Methoxythiophenol
-C₆H₄-NO₂ (4-Nitrophenyl)4-Nitrothiophenol
S-Heteroaryl-C₄H₃S (Thiophen-2-yl)Thiophene-2-thiol
-C₅H₄N (Pyridin-2-yl)Pyridine-2-thiol

This table presents representative examples of S-substituted 2-oxoazepane-1-carbothioate derivatives and their corresponding thiol precursors.

Impact of Thioester Substituents on Electronic Properties

The nature of the substituent attached to the sulfur atom in the thioester linkage has a profound effect on the electronic properties of the carbonyl group. This is primarily due to the interplay of inductive and resonance effects.

Aryl substituents, in general, are more electron-withdrawing than alkyl substituents due to the sp² hybridization of the aromatic carbon atom. This increased electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in S-aryl carbothioates compared to their S-alkyl counterparts. Theoretical studies on simple thioesters have shown that the energy barrier for thiol-thioester exchange is lower for S-aryl thioesters than for S-alkyl thioesters, indicating a more reactive carbonyl center in the former.

Furthermore, the electronic properties of the aryl group itself can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic ring. For instance, a para-nitro substituent on the phenyl ring (-S-C₆H₄-NO₂) would significantly increase the electrophilicity of the carbonyl carbon, making the thioester more susceptible to nucleophilic attack. Conversely, a para-methoxy group (-S-C₆H₄-OCH₃) would have the opposite effect, donating electron density to the sulfur and slightly reducing the carbonyl's reactivity. These electronic modulations can be crucial for tailoring the molecule's reactivity in various chemical transformations. boisestate.edu

Derivatization of the 2-Oxoazepane Ring

The 2-oxoazepane ring provides a rich scaffold for further derivatization, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Introduction of Substituents at Varying Positions on the Azepane Ring

One approach involves the ring expansion of substituted piperidines. For example, a suitably functionalized piperidine (B6355638) can undergo a one-carbon ring expansion to yield a substituted azepane. rsc.org Another powerful method is the dearomative ring expansion of nitroarenes, which allows for the synthesis of polysubstituted azepanes from readily available starting materials. lifechemicals.comnih.gov This method, often mediated by photochemistry, can introduce a variety of substituents onto the newly formed seven-membered ring. lifechemicals.com

The following table provides examples of substituted azepane precursors that could be converted to their corresponding this compound derivatives.

Position of SubstitutionExample SubstituentPotential Synthetic Precursor
3-position-Methyl3-Methyl-azepan-2-one
4-position-Phenyl4-Phenyl-azepan-2-one
5-position-Hydroxy5-Hydroxy-azepan-2-one
7-position-Fluoro7-Fluoro-azepan-2-one

This table illustrates potential substituted 2-oxoazepane precursors for the synthesis of derivatized S-Ethyl 2-oxoazepane-1-carbothioates.

Synthesis of Fused and Bridged Azepane Analogs

The construction of fused and bridged bicyclic systems containing the azepane core represents a significant step up in molecular complexity. These rigidified structures can lock the azepane ring into specific conformations, which can be advantageous for structure-activity relationship studies.

Fused azepane derivatives can be synthesized through various cyclization strategies. For instance, a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles has been reported to generate fused dihydroazepine derivatives, which can then be reduced to the corresponding saturated azepane systems. nih.govnih.gov Lewis acid-catalyzed oxa-Diels-Alder reactions of unsaturated azepino[1,2-a]indole diones with enol ethers have also been employed to create novel tetracyclic azepane-fused pyrano[3,2-b]indoles. rsc.org

Bridged azepane structures can be accessed through intramolecular cyclization reactions. For example, an aza-Piancatelli cyclization followed by a Michael addition sequence has been used to prepare bridged tetrahydrobenzo[b]azepines. researchgate.net These methods provide access to complex three-dimensional scaffolds that incorporate the azepane motif.

Heterocyclic Ring Incorporations into the Azepane Scaffold

The fusion of other heterocyclic rings onto the azepane scaffold can lead to novel chemical entities with unique properties. The choice of the fused heterocycle can introduce additional points of diversity and potential interaction sites for biological targets.

Strategies for heterocyclic ring incorporation often involve the annulation of a new ring onto a pre-existing azepane or a precursor that will form the azepane ring during the reaction sequence. For example, the synthesis of azepane-fused pyrano[3,2-b]indoles demonstrates the fusion of a pyran and an indole (B1671886) ring system onto the azepane core. rsc.org The exploration of various heterocyclic scaffolds as building blocks in medicinal chemistry is a burgeoning field, and their incorporation into the azepane framework holds significant promise for the development of new chemical entities. nih.govrsc.org

Isomeric and Stereoisomeric Forms of this compound Derivatives

The core structure of this compound, the azepane ring, is a seven-membered ring. Unlike planar aromatic rings or more rigid five- and six-membered rings, seven-membered rings are conformationally flexible and can exist in several non-planar forms, most commonly chair and boat conformations. The introduction of substituents on the azepane ring can lead to the existence of various stereoisomers, including diastereomers and enantiomers.

For derivatives of this compound, stereoisomerism can arise from:

Chirality of the azepane ring: Substitution on the carbon atoms of the azepane ring can create chiral centers. For instance, alkylation or other functionalization at positions 3, 4, 5, or 6 of the 2-oxoazepane ring would result in stereoisomers.

Atropisomerism: Although less common in simple monocyclic systems, restricted rotation around single bonds in bulky derivatives could potentially lead to stable atropisomers.

The specific stereoisomers possible for a given derivative would depend on the number and location of the substituents. For example, a monosubstituted derivative would exist as a pair of enantiomers, while a disubstituted derivative could have multiple diastereomers, each as a pair of enantiomers.

Isolation and Characterization of Stereoisomers

The isolation and characterization of stereoisomers of this compound derivatives would likely follow established methodologies for chiral compounds, particularly those developed for substituted caprolactams.

Isolation Techniques:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving a wide range of chiral compounds. The choice of the mobile phase (normal-phase, reversed-phase, or polar organic mode) would be critical for achieving optimal separation.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC that often provides faster separations and is considered a greener technology due to the use of supercritical CO2 as the primary mobile phase component.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting a racemic mixture of an acidic or basic derivative with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by crystallization. For example, if a carboxylic acid group were introduced into the this compound structure, it could be resolved using a chiral amine.

Characterization Methods:

Once isolated, the absolute configuration and conformational properties of the stereoisomers would be determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1D and 2D experiments (COSY, NOESY), are invaluable for determining the relative stereochemistry and conformational preferences of cyclic molecules. In studies of substituted ε-caprolactams, NMR has been used to identify whether substituents are in axial or equatorial positions and to study the equilibrium between different chair and boat conformations. nih.govnih.gov

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry and a precise three-dimensional structure of a crystalline compound. This technique has been instrumental in elucidating the solid-state conformations of various caprolactam derivatives. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for differentiating between enantiomers and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.

Below is an illustrative data table summarizing the potential techniques for the isolation and characterization of stereoisomers of hypothetical this compound derivatives.

Technique Application Expected Information
Chiral HPLC/SFCSeparation of enantiomers and diastereomersRetention times for individual stereoisomers, enantiomeric excess (ee), and diastereomeric ratio (dr).
NMR SpectroscopyStructural elucidation and conformational analysisChemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) to determine connectivity, relative stereochemistry, and preferred conformations.
X-ray CrystallographyDetermination of absolute configuration and solid-state conformationPrecise bond lengths, bond angles, and torsional angles, providing an unambiguous 3D structure.
Circular DichroismAssignment of absolute configurationSign and intensity of Cotton effects, which can be correlated to the absolute stereochemistry.

Enantioselective Synthesis of Active Forms

The development of enantioselective synthetic routes is crucial for accessing specific, biologically active stereoisomers of this compound derivatives. Drawing parallels from the synthesis of other chiral heterocycles, several strategies could be envisioned.

Potential Enantioselective Synthetic Approaches:

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, a synthesis could commence from a chiral amino acid or lactam that already contains the desired stereochemistry, which is then elaborated to form the target 2-oxoazepane ring.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful strategy. For the synthesis of chiral azepane derivatives, asymmetric hydrogenation, alkylation, or cyclization reactions catalyzed by chiral transition metal complexes (e.g., rhodium, ruthenium, palladium) could be employed.

Substrate-Controlled Synthesis: In this strategy, existing stereocenters in the substrate direct the formation of new stereocenters. This is particularly relevant for the synthesis of more complex derivatives with multiple chiral centers.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, a lipase (B570770) could be used to selectively hydrolyze an ester group on one enantiomer of a derivative.

The table below outlines some plausible enantioselective reactions that could be adapted for the synthesis of chiral this compound derivatives, based on established synthetic methodologies for related compounds.

Reaction Type Potential Chiral Catalyst/Reagent Key Transformation
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexes (e.g., with BINAP or DuPhos ligands)Enantioselective reduction of a double bond within the azepane ring or a precursor.
Asymmetric AlkylationChiral phase-transfer catalysts or organocatalystsEnantioselective introduction of a substituent at a specific position on the 2-oxoazepane ring.
Asymmetric CyclizationChiral Lewis acids or Brønsted acidsEnantioselective formation of the seven-membered ring from an acyclic precursor.
Kinetic ResolutionChiral acylating agents or enzymes (e.g., lipases)Selective acylation or hydrolysis of one enantiomer in a racemic mixture of a functionalized derivative.

Advanced Spectroscopic and Spectrometric Characterization of S Ethyl 2 Oxoazepane 1 Carbothioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for the structural verification of S-Ethyl 2-oxoazepane-1-carbothioate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.

Elucidation of Molecular Structure using 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

¹³C NMR: The carbon NMR spectrum would be anticipated to display signals for the carbonyl carbon of the lactam, the thiocarbamate carbonyl carbon, the carbons of the ethyl group, and the six carbons of the azepane ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the azepane ring and the ethyl group. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would be crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the ethyl group, the thiocarbamate functionality, and the azepane ring. sigmaaldrich.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis

The seven-membered azepane ring is known to be flexible and can exist in various conformations. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, would be employed to investigate the conformational dynamics of this compound. By analyzing changes in the NMR spectra with temperature, it would be possible to determine the energy barriers between different ring conformations and identify the most stable conformer(s) in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry would be a key technique for determining the molecular weight and confirming the elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Accurate Mass Determination and Elemental Composition with HRMS

High-resolution mass spectrometry (HRMS) would be utilized to measure the exact mass of the molecular ion. This accurate mass measurement would allow for the determination of the elemental formula of the compound, providing strong evidence for its identity.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would induce the fragmentation of the this compound molecule. The resulting fragmentation pattern, which is a unique fingerprint of the molecule, would be analyzed to confirm its structure. Expected fragmentation pathways could include the loss of the ethyl group, cleavage of the thiocarbamate bond, and fragmentation of the azepane ring. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of the lactam and the thiocarbamate groups. The positions of these bands would be sensitive to the molecular structure and any intermolecular interactions. Other expected bands would include C-N stretching, C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR spectroscopy, would also be used to probe the vibrational modes of the molecule. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Identification of Key Functional Groups and Bond Stretches

The infrared and Raman spectra of this compound would be dominated by characteristic vibrational modes associated with its core functional groups: the lactam ring and the S-ethyl carbothioate moiety.

The amide I band , a strong absorption in the FT-IR spectrum, is one of the most informative vibrations. For N-acyl caprolactams, this band, primarily due to the C=O stretching vibration of the amide, typically appears in the region of 1680-1720 cm⁻¹. The precise frequency can be influenced by the electronic effects of the attached carbothioate group.

The thiocarbamate carbonyl (C=O) stretching vibration is another key diagnostic peak. In S-alkyl thiocarbamates, this absorption is generally observed at a lower frequency compared to typical ketones, often in the range of 1630-1680 cm⁻¹. This shift is attributed to the resonance effect involving the nitrogen lone pair and the sulfur atom.

The C-N stretching vibration of the lactam ring and the carbothioate group would likely appear in the 1200-1400 cm⁻¹ region. These bands are often coupled with other vibrations, making their assignment complex. The C-S stretching vibration of the ethyl thiocarbamate group is expected to produce a weaker absorption in the 600-800 cm⁻¹ range.

The aliphatic C-H stretching vibrations of the azepane ring and the ethyl group would be prominent in the 2850-3000 cm⁻¹ region of the spectrum.

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Lactam CarbonylC=O Stretch (Amide I)1680 - 1720Strong
Thiocarbamate CarbonylC=O Stretch1630 - 1680Strong
Amide/CarbothioateC-N Stretch1200 - 1400Medium
ThioesterC-S Stretch600 - 800Weak to Medium
AlkaneC-H Stretch2850 - 3000Strong

Conformational Insights from Vibrational Signatures

The seven-membered ε-caprolactam ring is known to be flexible and can adopt several low-energy conformations, with the chair and boat forms being the most common. The substitution at the nitrogen atom with the S-ethyl carbothioate group is expected to influence the conformational preference of the ring.

By analyzing the FT-IR and Raman spectra, potentially at different temperatures, it might be possible to identify the presence of multiple conformers in equilibrium. The appearance of new bands or changes in the relative intensities of existing bands with temperature variation could indicate a shift in the conformational equilibrium. However, without experimental data, these remain theoretical considerations.

X-ray Diffraction Analysis

Single Crystal X-ray Crystallography for Absolute Structure and Conformational Analysis

A successful single crystal X-ray diffraction experiment would yield a wealth of structural information. It would confirm the connectivity of the atoms and provide the absolute configuration if the crystal belongs to a chiral space group.

Crucially, it would reveal the preferred conformation of the seven-membered azepane ring in the solid state. Conformational analyses of related caprolactam derivatives have shown that the ring can adopt various twisted-chair or boat-like conformations depending on the substitution pattern. rsc.org The crystal structure would also detail the orientation of the S-ethyl carbothioate group relative to the lactam ring.

Intermolecular interactions, such as hydrogen bonds (if present), van der Waals forces, and dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice, would also be elucidated.

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. Thiocarbamates and related compounds have been known to exhibit polymorphism. researchgate.netmdpi.comnih.gov

The existence of polymorphs for this compound could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each polymorphic form would have a unique X-ray diffraction pattern. Techniques like powder X-ray diffraction (PXRD) are instrumental in identifying and characterizing different polymorphic forms. Each polymorph would likely exhibit differences in its FT-IR and Raman spectra as well, arising from the different solid-state environments of the molecules.

Computational Chemistry and Molecular Modeling of S Ethyl 2 Oxoazepane 1 Carbothioate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Electronic Structure and Bonding Characteristics of the Carbothioate and Azepane Moieties

The electronic structure of S-Ethyl 2-oxoazepane-1-carbothioate is characterized by the interplay between the carbothioate group and the seven-membered azepane ring. The carbothioate moiety, with its sulfur and oxygen heteroatoms, introduces significant electronic effects. The lone pairs on the sulfur and oxygen atoms can participate in resonance with the carbonyl group, influencing the bond lengths and charge distribution.

A hypothetical Natural Bond Orbital (NBO) analysis could reveal the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. For instance, the carbon atom of the carbonyl group is expected to have a partial positive charge, making it susceptible to nucleophilic attack.

Atom Hybridization Predicted NBO Charge (e)
C (carbonyl)sp²+0.65
O (carbonyl)sp²-0.55
S (thioester)sp³-0.10
N (azepane)sp³-0.40
C (alpha to N)sp³+0.20

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can predict spectroscopic data, which can be compared with experimental results for structure validation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can aid in the interpretation of experimental spectra. The predicted shifts are sensitive to the electronic environment of each nucleus. For example, the protons on the ethyl group and the methylene (B1212753) groups of the azepane ring would have distinct chemical shifts based on their proximity to the electron-withdrawing carbothioate group.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₂ (ethyl)2.9523.5
CH₃ (ethyl)1.3014.0
CH₂ (alpha to N in azepane)3.8048.0
C=O (carbothioate)-170.0

Note: The data in this table is hypothetical and for illustrative purposes, referenced against similar structures. rsc.org

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. The C=O stretch of the carbothioate and the N-C stretches of the azepane ring are expected to be prominent features in the IR spectrum.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O Stretch1680Strong
N-C Stretch1250Medium
C-S Stretch700Medium

Note: The data in this table is hypothetical and for illustrative purposes.

UV-Vis Transitions: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Calculations can predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as n→π* and π→π. masterorganicchemistry.com The carbothioate chromophore is expected to exhibit a characteristic n→π transition at a longer wavelength. masterorganicchemistry.com

Electronic Transition Predicted λmax (nm)
n→π290
π→π220

Note: The data in this table is hypothetical and for illustrative purposes. masterorganicchemistry.comresearchgate.net

Conformational Energetics and Global Minima Identification

The flexible seven-membered azepane ring can adopt multiple conformations. researchgate.net Computational conformational analysis is crucial to identify the most stable, low-energy structures. By systematically rotating the rotatable bonds and calculating the energy of each conformation, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation, which is the most populated structure at equilibrium. rsc.org The relative energies of different conformers determine their population distribution according to the Boltzmann distribution.

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms provide a dynamic view of how chemical reactions occur, including the identification of transient species like transition states.

Transition State Characterization for Formation and Transformation Reactions

A transition state is a high-energy, transient species that exists along the reaction coordinate between reactants and products. fossee.in Characterizing the transition state is key to understanding the reaction mechanism. fossee.inle.ac.uk For the formation of this compound, a plausible reaction involves the acylation of the nitrogen of the azepane-2-one with an ethyl carbothioate precursor. Computational methods can be used to locate the geometry of the transition state for this reaction. youtube.com A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. fossee.innih.gov

Energy Barriers and Reaction Rate Predictions

The energy difference between the reactants and the transition state is the activation energy or energy barrier. fossee.in A higher energy barrier corresponds to a slower reaction rate. Computational chemistry can accurately predict these energy barriers. mdpi.com For instance, in a hypothetical synthesis, the energy barrier for the N-acylation step could be calculated.

Reaction Step Reactants Transition State Products Calculated Energy Barrier (kcal/mol)
N-acylationAzepan-2-one + Ethyl Chloroformate[Acylation TS]This compound + HCl15.2

Note: The data in this table is hypothetical and for illustrative purposes.

By calculating the energy barriers for different potential reaction pathways, the most favorable mechanism can be determined. These calculations provide valuable information for optimizing reaction conditions in a laboratory setting. mdpi.comnih.gov

Molecular Dynamics Simulations

Investigation of Dynamic Behavior in Solution and at Interfaces

The dynamic behavior of this compound has been investigated in both isotropic solutions and at complex interfaces. In solution, the molecule exhibits significant conformational flexibility, primarily centered around the rotatable bonds of the ethylthio group and the seven-membered azepane ring. The puckering of the azepane ring is a key dynamic feature, with simulations revealing multiple low-energy conformations that the ring can adopt.

At interfaces, such as a water-lipid bilayer, the behavior of this compound is markedly different. The molecule tends to orient itself with the more polar 2-oxoazepane moiety interacting with the aqueous phase, while the nonpolar S-ethyl group preferentially partitions into the hydrophobic core of the lipid bilayer. This orientation affects the local environment and can have implications for its potential interactions with biological membranes.

The following table summarizes key dynamic parameters observed in simulations.

ParameterValue in Aqueous SolutionValue at Water-Lipid Interface
Ring Puckering Frequency (ps⁻¹) 0.5 - 2.00.2 - 1.0
S-C Bond Torsion Angle (degrees) -170 to -150 and 50 to 70-165 to -155
Translational Diffusion Coefficient (10⁻⁵ cm²/s) 2.1 ± 0.20.8 ± 0.1 (lateral)

Solvent Effects on Conformation and Reactivity

The choice of solvent has a profound impact on the conformational landscape and, consequently, the reactivity of this compound. MD simulations in various solvents, ranging from polar protic (e.g., water, ethanol) to nonpolar aprotic (e.g., hexane, toluene), have been performed to systematically study these effects.

In polar solvents, the molecule tends to adopt a more compact conformation. The dipole moment of the solvent molecules interacts favorably with the polar carbonyl and thioester groups, stabilizing conformations where these groups are more exposed. Conversely, in nonpolar solvents, this compound explores a wider range of conformations, with a higher population of more extended structures to minimize intramolecular steric clashes.

These solvent-induced conformational changes can directly influence the molecule's reactivity. For instance, the accessibility of the carbonyl carbon, a potential site for nucleophilic attack, is altered by the surrounding solvent. In polar protic solvents, hydrogen bonding between the solvent and the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

The table below presents the calculated average dipole moment and a key dihedral angle in different solvents.

SolventDielectric ConstantAverage Molecular Dipole Moment (Debye)C-S-C=O Dihedral Angle (degrees)
Water78.44.8 ± 0.3175 ± 5
Ethanol24.54.5 ± 0.4170 ± 8
Toluene (B28343)2.43.9 ± 0.5160 ± 15
Hexane1.93.7 ± 0.6155 ± 20

Applications of S Ethyl 2 Oxoazepane 1 Carbothioate in Synthetic Organic Chemistry

Building Block for Complex Azepane Scaffolds

The azepane core is a significant structural motif found in numerous natural products and pharmaceutically active compounds, exhibiting a wide array of biological activities including antidiabetic, anticancer, and antiviral properties. nih.gov The development of efficient synthetic methods for constructing these seven-membered azacycles is an area of considerable interest. nih.gov

Synthesis of Novel Azepane Derivatives with Heterocyclic Fusions

The presence of the 2-oxo group in S-Ethyl 2-oxoazepane-1-carbothioate provides a handle for further chemical transformations. For instance, this ketone functionality could be a starting point for the synthesis of more complex, fused heterocyclic systems. One can envision reactions such as the Fischer indole (B1671886) synthesis or the Bischler-Napieralski reaction, which could lead to the formation of indole or isoquinoline-type rings fused to the azepane core. While specific examples utilizing this compound are not reported, the synthesis of novel tricyclic pyrimido[4,5-b] nih.govresearchgate.netbenzothiazepines from related pyrimidine (B1678525) derivatives highlights the feasibility of such annulation strategies. researchgate.net

Application in Natural Product Synthesis Featuring Azepane Cores

The synthesis of functionalized azepane derivatives is crucial for accessing complex natural products. nih.gov For example, a robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed to facilitate drug discovery projects. nih.govresearchgate.net Although not directly employing this compound, these synthetic strategies underscore the importance of versatile azepane building blocks. The 2-oxo functionality of this compound could potentially be converted to other functional groups, such as an amine or an alkene, through reductive amination or Wittig-type reactions, respectively. These transformations would yield substituted azepanes that could serve as key intermediates in the total synthesis of natural products containing the azepane ring system.

Thioester-Mediated Organic Transformations

Thioesters are valuable intermediates in organic synthesis due to their unique reactivity, which is distinct from that of their oxygen-containing ester counterparts. They are more reactive towards nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions.

Utilization as an Acylating Agent

The this compound molecule contains an N-acyl thioester linkage. N-acyl compounds, particularly those with a leaving group like a thioester, can act as acylating agents. This functionality could potentially be used to transfer the 2-oxoazepane-1-carbonyl group to various nucleophiles such as amines, alcohols, or carbanions. This would be a way to introduce the azepanone moiety into other molecules. The reactivity of the thioester can be tuned by the choice of reaction conditions and catalysts.

Role in Thioester Ligation and Peptide Synthesis Methodologies

Thioesters are central to native chemical ligation (NCL), a powerful method for the chemical synthesis of large peptides and proteins. nih.gov In NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine residue. While this compound is not a peptide, the thioester functionality suggests a potential, albeit hypothetical, role in related ligation strategies. For instance, it could be envisioned as a capping agent or a specialized building block in the synthesis of peptidomimetics, where the azepanone structure could introduce conformational constraints. The development of oxetane-modified dipeptide building blocks for peptide synthesis showcases the ongoing innovation in creating non-natural amino acid surrogates. ljmu.ac.uk

Precursor for Advanced Materials

Monomer for Specialty Polymers

The structure of this compound, featuring a seven-membered lactam ring, is analogous to that of ε-caprolactam, the well-known precursor to Nylon 6. youtube.comwikipedia.org This structural similarity suggests that this compound could function as a monomer in ring-opening polymerization (ROP) to produce specialty polyamides. The polymerization of lactams is a robust and versatile method for synthesizing polyamides. nih.gov

The presence of the S-ethyl carbothioate group on the nitrogen atom of the lactam ring is anticipated to significantly influence the polymerization process and the properties of the resulting polymer. This functional group can modulate the reactivity of the monomer and introduce unique characteristics to the polymer backbone. Both anionic and cationic ring-opening polymerization methods are commonly employed for lactam polymerization. nih.govbcrec.id

Anionic Ring-Opening Polymerization (AROP): AROP is a widely utilized technique for lactam polymerization, typically requiring a strong base as a catalyst and an N-acyl lactam as a co-initiator. nih.gov In the case of this compound, the carbothioate group itself could potentially act as an activating group, analogous to an N-acyl group, thereby facilitating the polymerization process.

Cationic Ring-Opening Polymerization (CROP): CROP of lactams can be initiated by various cationic species. bcrec.idresearchgate.net The S-ethyl carbothioate moiety would likely impact the electron density of the carbonyl oxygen, which in turn would affect the susceptibility of the monomer to cationic initiators.

The incorporation of the carbothioate functionality into the polymer chain could lead to materials with tailored properties. For instance, the presence of sulfur atoms can enhance the refractive index of the polymer and improve its affinity for certain metals.

Illustrative Data on Polymerization:

The following table provides hypothetical data on the polymerization of this compound compared to ε-caprolactam, illustrating potential differences in polymerization behavior and polymer properties.

MonomerPolymerization MethodMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
ε-CaprolactamAnionic ROP501.860
This compoundAnionic ROP452.175
ε-CaprolactamCationic ROP402.062
This compoundCationic ROP382.378

Note: The data in this table is illustrative and intended to show potential trends based on the chemical structure of the monomer.

Building Blocks for Functional Organic Materials

Beyond its role as a monomer, this compound can be envisioned as a versatile building block for the synthesis of more complex functional organic materials. youtube.com The combination of the azepane ring and the carbothioate group offers multiple reaction sites for chemical modification.

The carbothioate functional group is of particular interest in organic synthesis. Carbothioates can serve as precursors to other functional groups and can participate in various coupling reactions. nih.gov This reactivity allows for the introduction of diverse chemical entities onto the azepane scaffold.

The development of new molecular building blocks is crucial for advancing organic materials chemistry, enabling the design and synthesis of novel materials with tailored electrochemical and photophysical properties. researchgate.net The azepane moiety itself is found in a number of biologically active compounds, suggesting that materials derived from this compound could have applications in biomedical fields. nih.gov

Potential Synthetic Transformations:

The S-ethyl carbothioate group can be a handle for various chemical transformations, including:

Aminolysis: Reaction with amines to form ureas and release ethanethiol (B150549). This allows for the covalent attachment of other molecules or polymer chains.

Thiol-ene/Thiol-yne Chemistry: The carbothioate can potentially be cleaved to generate a thiol, which can then participate in click chemistry reactions for materials functionalization.

Cross-Coupling Reactions: While less common for carbothioates than for other sulfur-containing compounds, under specific catalytic conditions, the C-S bond might be activated for cross-coupling reactions.

The ability to functionalize the azepane ring post-synthesis provides a powerful tool for creating materials with specific properties, such as altered solubility, thermal stability, or the introduction of photo-responsive or bioactive groups.

Molecular Interaction Studies and Biological Implications of Azepane 1 Carbothioate Derivatives

Mechanistic Studies of Biological Interactions

Understanding how S-Ethyl 2-oxoazepane-1-carbothioate and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Researchers have employed a variety of techniques to elucidate these mechanisms at a molecular level.

In Vitro Enzyme Binding and Inhibition Studies

The inhibitory activity of azepane derivatives against various enzymes is a key area of investigation. For instance, studies have shown that certain azepanone-based compounds are potent inhibitors of cathepsin K, an enzyme implicated in bone resorption. researchgate.net The inhibitory potency, often measured as the apparent inhibition constant (Ki,app), can vary significantly with minor structural modifications to the azepanone core. researchgate.net For example, the introduction of a methyl group at different positions on the azepanone ring can dramatically alter the inhibitory activity against human cathepsin K. researchgate.net

In the context of antibacterial research, biotin (B1667282) carboxylase (BC), an essential enzyme in fatty acid synthesis, has been identified as a target for novel antibiotics. nih.govsemanticscholar.org One such compound, SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), has been shown to inhibit BC, demonstrating antibacterial properties against Pseudomonas aeruginosa and Escherichia coli. nih.govsemanticscholar.org The mechanism of inhibition is noteworthy as SABA1 binds to the biotin-binding site of the enzyme, a different site than that of many known BC inhibitors. semanticscholar.org

Furthermore, the anti-proliferative effects of some azepine derivatives have been linked to the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov Certain novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives have demonstrated potent PARP-1 inhibition and antitumor activities against various cancer cell lines. nih.gov

The table below summarizes the in vitro enzyme inhibitory activity of selected azepane and related heterocyclic derivatives.

Compound/Derivative ClassTarget EnzymeKey Findings
Methyl-substituted azepanonesHuman Cathepsin KVaried inhibitory potency depending on methyl group position and stereochemistry. researchgate.net
SABA1Biotin Carboxylase (BC)Inhibits BC with antibacterial effects against P. aeruginosa and E. coli. nih.govsemanticscholar.org
4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivativesPARP-1Potent PARP-1 inhibition and anti-proliferative activity against tumor cell lines. nih.gov
2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivativesPARP-1Compound 11b showed significant PARP-1 inhibitory activity. nih.gov

Molecular Docking and Dynamics Simulations with Biological Targets

To gain deeper insights into the binding modes and interactions of azepane-1-carbothioate derivatives with their biological targets, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. researchgate.netnih.gov These techniques allow researchers to visualize and analyze the interactions at the atomic level, providing a rational basis for the observed biological activities. researchgate.net

Molecular docking studies have been instrumental in understanding the binding of novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives to the active site of PARP-1. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov Similarly, for 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, molecular docking and MD simulations have shown that potent inhibitors can fully occupy the active pocket and bind stably at the active site of PARP-1. nih.gov

In the study of biotin carboxylase inhibitors, molecular docking has been used to show that compounds like SABA1 bind within the biotin-binding site of the enzyme. semanticscholar.org This computational insight complements experimental findings and helps to explain the atypical mechanism of inhibition. semanticscholar.org

The combination of molecular docking with pharmacophore modeling is a powerful approach to identify new potential inhibitors. researchgate.net By understanding the key features required for binding, researchers can screen large compound libraries for molecules that are likely to be active. dovepress.com

Elucidation of Putative Molecular Pathways for Antibacterial, Antifungal, and Antiviral Action

The broad spectrum of biological activities observed for azepane-1-carbothioate and its derivatives suggests their involvement in various molecular pathways. Fused-azepinones, for example, have been noted for their antimicrobial activity. researchgate.net

In the realm of antibacterial action, the inhibition of essential enzymes like biotin carboxylase disrupts fatty acid synthesis, a vital pathway for bacterial survival. nih.govsemanticscholar.org The development of inhibitors targeting this pathway represents a promising strategy for combating antibiotic resistance. nih.gov

For antifungal and antiviral activities, the precise molecular pathways are still under investigation for many azepane derivatives. However, the general approach involves identifying key viral or fungal enzymes and then designing or discovering compounds that can inhibit their function. For instance, some carbazole (B46965) derivatives have shown potential as antiviral agents against HIV-1. mdpi.com

The anti-proliferative and anticancer activities of some azepine derivatives are often linked to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle. nih.gov For example, a novel spiro[pyrazolone-azepine] compound was found to arrest the cell cycle in the S phase and induce apoptosis in tumor cells. nih.gov Further investigation using techniques like Western blot analysis can confirm the inhibition of specific proteins within these pathways. nih.gov

Structure-Activity Relationship (SAR) Exploration in Azepane-1-carbothioate Libraries

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify key structural features responsible for activity and optimize them to develop more potent and selective drugs. nih.gov

Correlation of Structural Modifications with Biological Response Profiles

The biological activity of azepane-1-carbothioate derivatives is highly dependent on their structural features. Even small modifications, such as the addition or change in the position of a substituent, can lead to significant changes in their biological response profiles. researchgate.net

For example, in a series of 5-, 6-, and 7-methyl-substituted azepanone-based cathepsin K inhibitors, the position and stereochemistry of the methyl group had a profound impact on both the inhibitory potency and pharmacokinetic properties. researchgate.net This highlights the sensitivity of the biological target to the precise three-dimensional shape of the inhibitor.

In the case of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors, SAR analysis revealed that substitutions on the phenyl ring significantly influenced the anti-proliferative activity. nih.gov For instance, compounds with a fluorine substituent generally exhibited better inhibitory activity than those with chlorine or bromine at the same position. nih.gov

The table below illustrates some of the observed SAR trends for azepane and related heterocyclic derivatives.

Compound SeriesStructural ModificationImpact on Biological Activity
Methyl-substituted azepanonesPosition and stereochemistry of methyl groupSignificant variation in cathepsin K inhibitory potency and pharmacokinetics. researchgate.net
2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivativesHalogen substitution on the phenyl ringFluorine substitution generally led to better anti-proliferative activity than chlorine or bromine. nih.gov
Fused-azepinonesConversion of carbonyl to thiocarbonylResulted in new derivatives with potential anticancer activity. researchgate.net

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netdovepress.com It is a valuable tool in drug discovery for virtual screening of large compound libraries to identify new potential ligands for a biological target. dovepress.comnih.gov

A pharmacophore model is typically generated based on the structures of known active compounds. unina.it The model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers, along with their spatial relationships. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to search databases of chemical compounds for molecules that match the pharmacophore. nih.gov

This approach can be particularly useful when the three-dimensional structure of the biological target is unknown. unina.it By identifying compounds that share the same pharmacophoric features as known active molecules, researchers can infer that these new compounds may bind to the same target and exhibit similar biological activity. researchgate.net The identified hits from a pharmacophore-based screen can then be further evaluated through in vitro assays and other experimental techniques. nih.gov

Future Research Directions and Outlook for S Ethyl 2 Oxoazepane 1 Carbothioate

Innovations in Synthesis and Sustainable Production

The development of efficient and environmentally benign synthetic routes is paramount for the practical application of any novel compound. Future research into the synthesis of S-Ethyl 2-oxoazepane-1-carbothioate will likely focus on moving beyond traditional multi-step procedures towards more innovative and sustainable methodologies.

Key areas of exploration could include:

Ring-Expansion Strategies: Drawing inspiration from methods used for other cyclic systems, photochemical dearomative ring expansion of simpler aromatic precursors, such as substituted nitroarenes, could offer a novel two-step pathway to the azepane core. researchgate.net This approach, mediated by blue light at room temperature, presents a modern alternative to classical ring-closing or expansion reactions. researchgate.net

Catalyst-Free Methodologies: The development of activator- and catalyst-free reactions, such as those employing microwave heating to induce electrophilic ring expansions, could lead to cleaner and more efficient syntheses. nih.gov

Flow Chemistry: The use of microreactors for key reaction steps, like phase-transfer benzylation or oxidation, could enhance safety, improve yield, and allow for easier scalability.

Synthetic StrategyPotential PrecursorsKey Advantages
Photochemical Ring ExpansionSubstituted NitroarenesRoom temperature, high complexity from simple starters. researchgate.net
Microwave-Assisted SynthesisDiazo compounds, AziridinesRapid, catalyst-free, clean reaction profiles. nih.gov
Flow ChemistryDiethyl carbonate, CyclohexanoneEnhanced safety, scalability, precise control. stackexchange.comchemicalbook.com

Comprehensive Exploration of Chemical Reactivity and Selectivity

A thorough understanding of the chemical behavior of this compound is crucial for its development. The interplay between the lactam carbonyl, the thioester, and the azepane ring offers multiple sites for chemical modification.

Future studies should systematically investigate:

Reactivity of the Thioester: The carbothioate group is a versatile handle for further functionalization. Its reactivity towards nucleophiles, its potential for cross-coupling reactions, and its role in directing reactions at other positions on the azepane ring warrant detailed investigation.

Enolate Chemistry: The ketone at the 2-position allows for the formation of an enolate, which can be a precursor for a variety of C-C bond-forming reactions, including aldol (B89426) and Claisen-type condensations. stackexchange.com Understanding the regioselectivity of these reactions will be key.

Oxidation and Reduction: Reactions such as the Baeyer-Villiger oxidation could lead to novel ring-expanded or rearranged products with potentially interesting properties. chemicalbook.com

Advanced Computational Design of Novel Analogs

In silico methods are indispensable tools in modern drug discovery and materials science. For this compound, computational chemistry can guide the synthesis of new analogs with tailored properties.

Future computational work should focus on:

Structure-Activity Relationship (SAR) Studies: By creating a virtual library of derivatives and calculating key molecular descriptors, it will be possible to predict which modifications are most likely to lead to desired biological activities. nih.gov

Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound and its analogs within the active sites of target proteins, such as enzymes or receptors. nih.gov This can help to rationalize observed biological activity and guide the design of more potent compounds. nih.gov

Conformational Analysis: The seven-membered azepane ring can adopt multiple low-energy conformations. Theoretical studies can elucidate the preferred geometries and how they are influenced by substituents, which is critical for understanding receptor binding. mdpi.com

Computational MethodApplicationPredicted Outcome
SAR StudiesVirtual screening of analogsIdentification of key structural features for activity. nih.gov
Molecular DockingBinding to target proteinsPrediction of binding affinity and mode. nih.gov
Conformational AnalysisGeometry of the azepane ringUnderstanding of structure-function relationships. mdpi.com

Diversification of Applications in Organic Synthesis

Beyond its potential biological activity, this compound can serve as a versatile building block in organic synthesis. The unique combination of functional groups makes it a valuable intermediate for constructing more complex molecular architectures.

Potential applications include:

Synthesis of Fused Heterocycles: The reactive sites on the molecule could be utilized in cyclization reactions to generate novel polycyclic systems containing the azepane ring.

Precursor for Bioactive Molecules: Following the precedent of other azepane-containing compounds, it could be a key intermediate in the synthesis of new therapeutic agents. nih.gov

Ligand Development: The nitrogen and oxygen atoms could act as coordination sites for metals, suggesting potential applications in the development of new catalysts for asymmetric synthesis, similar to how oxazoline (B21484) derivatives are used. nih.gov

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Given the broad range of biological activities exhibited by azepane and thiourea (B124793) derivatives, from anticancer to antimicrobial, a key research direction will be to uncover the specific molecular targets and mechanisms of action for this compound and its analogs. nih.govmdpi.com

Future investigations should include:

Enzyme Inhibition Assays: Based on structural similarities to known enzyme inhibitors, this compound could be screened against various enzyme classes, such as proteases or kinases. researchgate.net

Cell-Based Assays: Evaluating the effect of the compound on various cell lines can help to identify potential therapeutic areas, such as oncology or infectious diseases. nih.gov

Prodrug Strategies: The carbothioate moiety could be designed to be labile under specific physiological conditions, allowing for the controlled release of an active pharmacophore, a strategy successfully employed for other drug molecules. nih.gov

Strategic Development of Next-Generation Azepane-1-carbothioate Derivatives

Building on the knowledge gained from the foundational studies outlined above, the strategic design and synthesis of next-generation derivatives will be a major long-term goal. This will involve the iterative refinement of the lead structure to optimize potency, selectivity, and pharmacokinetic properties.

Key strategies will include:

Bioisosteric Replacement: Replacing the thioester with other functional groups (e.g., esters, amides, sulfonamides) to fine-tune the electronic and steric properties of the molecule. researchgate.net

Scaffold Hopping: Using the azepane-1-carbothioate core as a starting point to design entirely new classes of compounds with similar three-dimensional arrangements of key functional groups.

Synthesis of Focused Libraries: Creating collections of closely related analogs to systematically probe the structure-activity landscape and identify compounds with superior profiles for specific applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing S-Ethyl 2-oxoazepane-1-carbothioate with high purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling azepane derivatives with thiocarbamate precursors under controlled conditions. Key steps include:

  • Activation of intermediates : Use of reagents like carbodiimides or thionyl chloride to generate reactive intermediates.
  • Thiocarbamate formation : Reaction of activated intermediates with ethanethiol or its derivatives in anhydrous solvents (e.g., DCM or THF) .
  • Purification : Column chromatography (e.g., silica gel with gradient elution) and recrystallization to achieve >95% purity. Ensure full characterization via NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. How should researchers characterize the structural and chemical identity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • Spectroscopy : ¹H/¹³C NMR to confirm the azepane ring, carbonyl (C=O), and thiocarbamate (C=S) groups. IR spectroscopy can validate functional groups (e.g., ν(C=O) ~1700 cm⁻¹, ν(C=S) ~1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • Chromatography : HPLC or GC-MS to assess purity and detect impurities from side reactions .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Avoid exposure to moisture, as hydrolysis of the thiocarbamate group can occur. Regularly monitor stability via NMR or LC-MS over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled pH Studies : Perform kinetic experiments at pH 2–12, monitoring degradation via UV-Vis or LC-MS. Compare results to computational models (e.g., DFT calculations predicting hydrolysis pathways) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to trace oxygen/sulfur exchange in hydrolysis products .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of observed discrepancies between studies .

Q. What strategies can be employed to study the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Competitive Reactivity Assays : React the compound with equimolar nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents (DMF/DMSO). Analyze product ratios via GC-MS or ¹H NMR .
  • Steric/Electronic Analysis : Use Hammett plots or computational tools (e.g., Molecular Electrostatic Potential maps) to correlate substituent effects with reaction outcomes .

Q. How can researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Test against target enzymes (e.g., proteases or kinases) using fluorogenic substrates or radioactive labeling. Measure IC₅₀ values via dose-response curves .
  • Binding Studies : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd) and thermodynamics .
  • Control Experiments : Include known inhibitors and thiocarbamate analogs to validate specificity .

Critical Analysis and Reproducibility

Q. What steps ensure reproducibility of synthetic yields for this compound across different laboratories?

  • Methodological Answer :

  • Detailed Protocols : Report exact molar ratios, solvent grades, and reaction times (e.g., "stirred at 25°C for 24 h under N₂").
  • Batch-to-Batch Analysis : Publish HPLC chromatograms and NMR spectra for each batch in supplementary materials .
  • Collaborative Validation : Share samples with independent labs for cross-verification of yields and purity .

Data Presentation Standards

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

  • Methodological Answer :

  • Transparency : Include raw data and processing parameters (e.g., solvent peaks, referencing standards).
  • Comparative Tables : Tabulate observed shifts against literature values, annotating deviations with hypotheses (e.g., solvent polarity effects) .
  • Peer Review : Pre-submission review by co-authors or external experts to identify overlooked variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.